4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method is the three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions . Bismuth(III) nitrate pentahydrate is often used as a mild and highly efficient catalyst for this reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and ethylamino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Anticancer Research: It has been studied as a potential anticancer agent targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors.
Antimicrobial Research: The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in studies investigating cell cycle arrest and apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By inhibiting these targets, the compound can disrupt cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can upregulate the level of caspase-3, a key enzyme involved in the execution phase of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds are potent and selective A1 antagonists with significant pharmacological activities.
Pyrimidinone-5-carbonitriles: Known for their anticancer and antimicrobial properties.
Uniqueness
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile stands out due to its dual inhibitory activity against EGFR and COX-2, making it a promising candidate for anticancer therapy . Its ability to induce apoptosis and cell cycle arrest further enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-amino-6-(ethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5/c1-2-10-7-5(3-8)6(9)11-4-12-7/h4H,2H2,1H3,(H3,9,10,11,12) |
InChI Key |
AMKHZBSZPDOHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC(=C1C#N)N |
Origin of Product |
United States |
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